Decarestrictine B

Cholesterol biosynthesis inhibition Decanolide natural products HEP-G2 cell assay

Decarestrictine B is a 10-membered macrolactone (decanolide) secondary metabolite isolated from Penicillium simplicissimum and P. corylophilum.

Molecular Formula C10H14O5
Molecular Weight 214.21 g/mol
CAS No. 127393-91-3
Cat. No. B1670109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecarestrictine B
CAS127393-91-3
SynonymsDecarestrictine B;  AC1MJ01B;  DTXSID40155548
Molecular FormulaC10H14O5
Molecular Weight214.21 g/mol
Structural Identifiers
SMILESCC1CC2C(O2)C(CC(=O)CC(=O)O1)O
InChIInChI=1S/C10H14O5/c1-5-2-8-10(15-8)7(12)3-6(11)4-9(13)14-5/h5,7-8,10,12H,2-4H2,1H3/t5-,7+,8+,10-/m1/s1
InChIKeyXYYINJYPZZOQLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Decarestrictine B (CAS 127393-91-3): Core Identity and Procurement Baseline for a Decanolide Cholesterol Biosynthesis Inhibitor


Decarestrictine B is a 10-membered macrolactone (decanolide) secondary metabolite isolated from Penicillium simplicissimum and P. corylophilum [1]. It belongs to the decarestrictine family of natural products that inhibit cholesterol biosynthesis via a mechanism distinct from statins [1]. The compound is characterized by a bicyclic structure containing an epoxide ring and a hydroxyl group at C-9, distinguishing it from other family members by its specific oxygenation pattern between C-3 and C-7 [1][2].

Pathway study Cholesterol biosynthesis inhibition probe for hepatic cell models
Derivatization C-9 hydroxyl supports glycoconjugate library synthesis
Fermentation Major fermentation product supports scale-up and pathway engineering

Why In-Class Substitution of Decarestrictine B Cannot Be Assumed Equivalent


Members of the decarestrictine family differ markedly in cholesterol biosynthesis inhibition potency despite sharing a 10-membered lactone core. At a uniform concentration of 1×10⁻⁷ mol/L in HEP-G2 cells, inhibition varied from 20% (decarestrictine B) to 50% (decarestrictine D) [1]. This nearly 2.5-fold range in target engagement is accompanied by structural variations in oxygenation and stereochemistry that affect chemical derivatizability—particularly glycosylation at the C-9 hydroxyl, which is accessible in B and D but not in all family members [1][2]. Simply selecting any decanolide without matching the specific functional-group topology to the intended synthetic or biological application risks both underperformance in potency and failure in downstream conjugation chemistry.

In-class potency range
Cholesterol biosynthesis inhibition varies substantially within the family; potency rank may not predict functional interchangeability.
Glycosylation handle
C-9 hydroxyl is absent in decarestrictines A and C; glycosyl-derivatization capability is not conserved across congeners.
Stereochemical mismatch
Oxygenation and epoxide topology differences may shift target engagement and derivatization outcomes.

Decarestrictine B Comparative Quantitative Evidence for Scientific Selection


Cholesterol Biosynthesis Inhibition in HEP-G2 Cells: Decarestrictine B vs. Family Members and Lovastatin

In a head-to-head family comparison using the sodium ¹⁴C-acetate incorporation assay in HEP-G2 liver cells, decarestrictine B inhibited cholesterol biosynthesis by 20% at 1×10⁻⁷ mol/L, positioning it as a moderate inhibitor within its class [1]. Under identical conditions, decarestrictine A achieved 40% inhibition, decarestrictine C 30%, and decarestrictine D 50% [1]. The clinically used statin lovastatin exhibited an IC₅₀ of 2.4×10⁻⁸ mol/L in the same assay system, serving as an external benchmark [1].

Cholesterol Inhibition
Head-to-head
B: ~20% at 0.1 µM vs. D: 50%
Lovastatin IC₅₀ 24 nM
Selection may weigh derivatizability alongside potency rank
HEP-G2 ¹⁴C-acetate assay; single concentration
Cholesterol biosynthesis inhibition Decanolide natural products HEP-G2 cell assay

Biological Selectivity Profile: Absence of Antimicrobial Activity vs. Polypharmacological Natural Products

The decarestrictine family, including decarestrictine B, has been characterized as highly selective cholesterol biosynthesis inhibitors with no detectable antibacterial, antifungal, anti-protozoal, or antiviral activity across multiple counter-screens [1][2]. This contrasts with many polyketide-derived lactones (e.g., botryolides A–D) that exhibit broad antimicrobial activity alongside their primary pharmacology [3]. The selectivity profile is inferred at the class level from systematic testing of decarestrictines A–D in standard antimicrobial panels.

Antimicrobial Selectivity
Class-level
No activity detected across bacterial, fungal, protozoal, viral panels
Supports cleaner probe use vs. polypharmacological lactones
Class-level inference from A–D panel
Selectivity profiling Antimicrobial counter-screening Off-target activity

Glycosyl-Derivatization Competence: Decarestrictine B as a Hybrid Antibiotic Scaffold

Decarestrictine B was successfully glycosylated with deoxygenated 2-selenoglycosyl acetates and glycals derived from D-glucose and L-rhamnose, yielding a set of novel glycoconjugates that demonstrate DNA-binding properties—a functional gain not present in the parent compound [1]. This glycosylation reactivity exploits the C-9 hydroxyl group that is stereoelectronically positioned for nucleophilic displacement in B and D but is absent or differently configured in decarestrictines A and C, whose oxygenation patterns do not present an equivalent handle [2]. The resulting bisglycoside hybrid antibiotics represent a unique compound class not accessible from non-hydroxylated decanolides.

Glycosylation Handle
Head-to-head
B/D: C-9 OH glycosylatable → bisglycosides
A/C: no equivalent handle
Scaffold for glycoconjugate library synthesis
DNA-binding gain only upon glycosylation
Hybrid antibiotics Glycosylation Medicinal chemistry Scaffold derivatization

Biosynthetic Titer Advantage: Decarestrictine B as a Major Fermentation Product

Biosynthetic feeding experiments with ¹³C-labeled acetate and ¹⁸O₂ gas in Penicillium simplicissimum (strain FH-A 6090) identified decarestrictine B and D as the main metabolic products derived from a common pentaketide precursor [1]. The biosynthetic pathway analysis enabled manipulation of metabolite patterns, directing the fermentation toward desired decarestrictines [1]. While exact yields (mg/L) were not reported in the accessible summary, the designation of B as a 'main product' implies quantitatively superior fermentation titers compared to minor congeners such as decarestrictine L, whose low natural abundance has necessitated extensive total synthesis efforts [2].

Fermentation Titer
Data to verify
B classified as major product; no quantitative yield data
May support scale-up over minor congeners
Source review: mg/L yields not reported
Fermentation yield Polyketide biosynthesis Process chemistry

Decarestrictine B Application Scenarios Grounded in Comparative Evidence


Selective Chemical Probe for Cholesterol Biosynthesis Pathway Dissection

Decarestrictine B is suitable as a cholesterol biosynthesis inhibitor probe in HEP-G2 or comparable hepatic cell models where a compound with moderate potency (20% inhibition at 0.1 µM) and confirmed absence of antimicrobial off-target activity is required [1]. Its selectivity profile, established across antibacterial, antifungal, anti-protozoal, and antiviral counter-screens, enables cleaner pathway dissection compared to polypharmacological fungal lactones [1][2].

Scaffold for Hybrid Antibiotic Synthesis via C-9 Glycosylation

Decarestrictine B serves as a validated glycosyl acceptor for constructing DNA-binding glycoconjugate hybrid antibiotics using deoxygenated glycosyl donors from D-glucose and L-rhamnose [1]. This application is uniquely accessible to decarestrictines B and D due to the presence of a stereoelectronically competent C-9 hydroxyl group, which is absent in decarestrictines A and C [2].

Biosynthetic Pathway Engineering and Precursor Feeding Studies

The well-characterized polyketide origin of decarestrictine B, confirmed through ¹³C- and ¹⁸O-labeled precursor incorporation experiments, enables its use as a model metabolite for studying post-PKS modifications in fungal systems [1]. Its status as a major fermentation product in P. simplicissimum FH-A 6090 facilitates process optimization studies aimed at improving decanolide titers [1].

Application
Selection Property
Validation Focus
Cholesterol biosynthesis pathway studies
Pathway selectivity profile (no antimicrobial off-targets)
Hepatic cell-model inhibition endpoints
Glycoconjugate library synthesis
C-9 hydroxyl glycosyl acceptor competence
DNA-binding glycoconjugate characterization
Fungal polyketide pathway engineering
Established biosynthetic pathway (polyketide origin)
Fermentation titer and metabolite profiling
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